molecular formula C11H12ClN3S2 B305280 5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol

5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B305280
M. Wt: 285.8 g/mol
InChI Key: DXHFMBUGQXDVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CCT or CCT137690 and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

CCT inhibits the activity of MELK by binding to a specific site on the protein. This binding prevents the protein from functioning properly, leading to cell cycle arrest and apoptosis (programmed cell death). The anti-inflammatory effects of CCT are thought to be due to its ability to inhibit the activity of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a protein complex that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
CCT has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, CCT has been shown to inhibit the activity of other kinases, including CHK1 (checkpoint kinase 1) and CHK2 (checkpoint kinase 2). CCT has also been shown to induce autophagy (a process by which cells break down and recycle damaged or unnecessary components) and to inhibit angiogenesis (the formation of new blood vessels).

Advantages and Limitations for Lab Experiments

One advantage of using CCT in lab experiments is its specificity for MELK. This allows researchers to study the effects of inhibiting MELK without affecting other proteins or cellular processes. However, one limitation of using CCT is its potency. CCT is a highly potent inhibitor of MELK, which can make it difficult to determine the optimal concentration to use in experiments.

Future Directions

There are several future directions for research on CCT. One area of interest is the development of more potent and selective MELK inhibitors. Another area of interest is the identification of biomarkers that can predict which tumors are most likely to respond to MELK inhibition. Finally, there is interest in exploring the potential of CCT for the treatment of other diseases, such as neurodegenerative disorders and viral infections.
Conclusion:
In conclusion, CCT is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to have anti-tumor and anti-inflammatory effects, as well as a variety of other biochemical and physiological effects. While there are advantages and limitations to using CCT in lab experiments, the compound has shown promise as a potential candidate for cancer treatment and other diseases. Further research is needed to fully understand the mechanism of action of CCT and to explore its potential for clinical use.

Synthesis Methods

The synthesis of CCT involves the reaction of 4-chlorobenzyl chloride with sodium thiomethoxide to form 4-chlorobenzylthiomethyl ether. This intermediate is then reacted with 4-methyl-1,2,4-triazole-3-thiol to form CCT. The synthesis method has been optimized to produce high yields of pure CCT.

Scientific Research Applications

CCT has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of a protein called MELK (maternal embryonic leucine zipper kinase), which is involved in cell division and proliferation. CCT has been shown to have anti-tumor effects in vitro and in vivo, making it a potential candidate for cancer treatment. In addition, CCT has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol

Molecular Formula

C11H12ClN3S2

Molecular Weight

285.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylsulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H12ClN3S2/c1-15-10(13-14-11(15)16)7-17-6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,14,16)

InChI Key

DXHFMBUGQXDVFF-UHFFFAOYSA-N

SMILES

CN1C(=NNC1=S)CSCC2=CC=C(C=C2)Cl

Canonical SMILES

CN1C(=NNC1=S)CSCC2=CC=C(C=C2)Cl

Origin of Product

United States

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